2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one
CAS No.: 5793-19-1
Cat. No.: VC11023120
Molecular Formula: C14H7BrClNO2
Molecular Weight: 336.57 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5793-19-1 |
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Molecular Formula | C14H7BrClNO2 |
Molecular Weight | 336.57 g/mol |
IUPAC Name | 2-(4-bromophenyl)-7-chloro-3,1-benzoxazin-4-one |
Standard InChI | InChI=1S/C14H7BrClNO2/c15-9-3-1-8(2-4-9)13-17-12-7-10(16)5-6-11(12)14(18)19-13/h1-7H |
Standard InChI Key | OVECLOOHLQPJJQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)Br |
Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)Br |
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name is 7-chloro-2-(4-bromophenyl)-4H-benzo[d] oxazin-4-one. Key physicochemical properties include:
Property | Value |
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CAS Number | Not explicitly reported |
Molecular Formula | |
Molecular Weight | 352.57 g/mol |
Exact Mass | 351.911 Da |
LogP | ~3.6 (estimated) |
Topological Polar Surface Area | 43.1 Ų |
The 4-bromophenyl group at position 2 introduces steric bulk and electron-withdrawing effects, while the 7-chloro substituent enhances electrophilicity at the oxazinone ring .
Spectral Data
While experimental spectra for this exact compound are unavailable, related 1,3-benzoxazin-4-ones exhibit distinct spectral signatures:
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IR: Strong absorption bands at ~1750 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) .
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¹H NMR: Aromatic protons resonate between δ 7.2–8.5 ppm, with deshielding observed for protons adjacent to electronegative substituents .
Synthesis and Structural Modification
General Synthetic Strategies
The synthesis of 1,3-benzoxazin-4-ones typically involves cyclization of anthranilic acid derivatives. For halogenated analogs like 2-(4-bromophenyl)-7-chloro-3,1-benzoxazin-4-one, key approaches include:
Anthranilic Acid-Based Cyclization
Anthranilic acid reacts with acyl chlorides or orthoesters under basic conditions to form the oxazinone core. For example:
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CuCl-Catalyzed Decarboxylative Coupling:
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Cyclodehydration with Cyanuric Chloride:
Post-Synthetic Halogenation
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Chlorination: Direct chlorination of 2-(4-bromophenyl)-1,3-benzoxazin-4-one at position 7 using or .
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Bromination: Electrophilic bromination of pre-formed oxazinones is less common due to ring destabilization .
Challenges in Synthesis
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Regioselectivity: Ensuring halogenation at the 7-position requires directing groups or protective strategies.
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Stability: The electron-deficient oxazinone ring is prone to hydrolysis under acidic or basic conditions .
Pharmacological Properties
Antimicrobial Activity
While no direct studies on 2-(4-bromophenyl)-7-chloro-3,1-benzoxazin-4-one exist, structurally related compounds exhibit notable bioactivity:
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2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one (3o): Displays weak antibacterial activity against Staphylococcus aureus (MIC: 128 µg/mL) .
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2-(3-Nitrophenyl)-4H-3,1-benzoxazin-4-one (3f): Shows significant activity against Bacillus subtilis (MIC: 32 µg/mL) .
The addition of a 7-chloro group may enhance membrane permeability due to increased lipophilicity (LogP ~3.6) , potentially improving gram-negative targeting.
Structure-Activity Relationships (SAR)
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Halogen Effects: Bromine at position 2 enhances aryl stacking interactions with bacterial enzymes, while chlorine at position 7 may interfere with efflux pump mechanisms .
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Electron-Withdrawing Groups: Nitro or chloro substituents increase electrophilicity, enhancing covalent binding to microbial targets .
Future Directions
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Synthetic Optimization: Develop room-temperature protocols to improve yields and regioselectivity.
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Biological Screening: Evaluate the compound against ESKAPE pathogens and cancer cell lines.
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Computational Studies: Perform DFT calculations to predict reactivity and binding modes.
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